molecular formula C12H18O2 B115045 Tuberose lactone CAS No. 153175-57-6

Tuberose lactone

Cat. No.: B115045
CAS No.: 153175-57-6
M. Wt: 194.27 g/mol
InChI Key: YNHBLISDDXOUDQ-CWWKMNTPSA-N
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Description

Tuberose lactone, also known as this compound, is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in propylene glycol and ethyl acetatesoluble (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications Overview

  • Fragrance Industry
    • Tuberose lactone is primarily used in perfumery due to its floral scent reminiscent of tuberose flowers. It serves as a key ingredient in various perfumes and scented products.
  • Food Flavoring
    • The compound is utilized as a flavoring agent in food products, providing a sweet and floral taste that enhances the overall sensory experience.
  • Biocatalysis
    • Recent studies have explored the use of microbial biotransformation processes to produce this compound from fatty acids, showcasing its potential for sustainable production methods.

Biocatalytic Production of this compound

A study investigated the microbial conversion of oleic acid to this compound using Micrococcus luteus PCM525 as a biocatalyst. The research highlighted several key findings:

  • Microbial Strain Selection : Various bacterial strains were screened for their ability to convert oleic acid into valuable lactones. Micrococcus luteus was identified as an efficient producer.
  • Biotransformation Pathway : The conversion pathway was established, indicating that oleic acid undergoes hydration to form 10-hydroxystearic acid, which is then oxidized and cyclized to produce this compound.
  • Yield Optimization : Experiments demonstrated that varying substrate concentrations influenced the yield of this compound, with optimal conditions identified for maximizing production.
Parameter Value
Microbial StrainMicrococcus luteus PCM525
SubstrateOleic Acid
Biotransformation Time5 Days
Yield of this compound37% at optimal conditions

Flavor Profile Analysis

Research conducted on sweet cream butter oil identified new volatile compounds including this compound, contributing to its flavor profile. Key points from this study include:

  • Volatile Compound Identification : this compound was among several lactones identified that enhance the flavor of butter oil.
  • Sensory Evaluation : The presence of this compound was linked to improved sensory attributes in food products.

Authoritative Insights

The versatility of this compound extends beyond fragrance and flavoring; it also presents opportunities for sustainable production through biotechnological methods. The findings suggest that harnessing microbial pathways can lead to environmentally friendly manufacturing processes.

Properties

CAS No.

153175-57-6

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

5-[(2Z,5Z)-octa-2,5-dienyl]oxolan-2-one

InChI

InChI=1S/C12H18O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h3-4,6-7,11H,2,5,8-10H2,1H3/b4-3-,7-6-

InChI Key

YNHBLISDDXOUDQ-CWWKMNTPSA-N

SMILES

CCC=CCC=CCC1CCC(=O)O1

Isomeric SMILES

CC/C=C\C/C=C\CC1CCC(=O)O1

Canonical SMILES

CCC=CCC=CCC1CCC(=O)O1

density

0.930-0.938 (15º)

physical_description

Light yellow liquid;  slight herbaceous aroma

solubility

Insoluble in water;  soluble in propylene glycol and ethyl acetate
soluble (in ethanol)

Synonyms

TUBEROSELACTONE

Origin of Product

United States

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